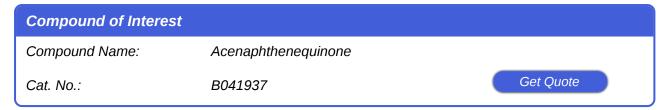


# Acenaphthenequinone: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Acenaphthenequinone**, a polycyclic aromatic dione, serves as a pivotal building block in organic synthesis, particularly in the preparation of novel heterocyclic compounds with potential pharmacological activities. Its rigid, planar structure and the presence of two reactive carbonyl groups make it a versatile precursor for a wide range of chemical transformations. This technical guide provides an in-depth overview of **acenaphthenequinone**, covering its fundamental chemical identifiers, detailed experimental protocols for its synthesis and key reactions, spectroscopic characterization, and safety information.

## **Core Identifiers and Physicochemical Properties**

A comprehensive list of identifiers for **acenaphthenequinone** is provided below, facilitating its unambiguous identification across various databases and chemical inventories.



Identifier Type	Value
CAS Number	82-86-0[1][2][3][4]
IUPAC Name	acenaphthylene-1,2-dione[1]
Synonyms	Acenaphthoquinone, 1,2- Acenaphthylenedione[1][2][5]
Chemical Formula	C12H6O2[1][2][4][6]
Molecular Weight	182.17 g/mol [1][2][6]
PubChem CID	6724[1]
SMILES	C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2[1]
InChIKey	AFPRJLBZLPBTPZ-UHFFFAOYSA-N[1][2]
EC Number	201-441-3[2][3]
Beilstein Registry No.	879172[2]

## **Quantitative Physicochemical Data**

The key physicochemical properties of **acenaphthenequinone** are summarized in the table below.

Property	Value
Melting Point	249-252 °C (decomposes)[2][7]
Boiling Point	351 °C[5]
Density	1.48 g/cm <sup>3</sup> [5]
Appearance	Yellow to ochre powder or granules[7][8]
Solubility	Insoluble in water[8]; soluble in hot alcohol[9]

# Experimental Protocols Synthesis of Acenaphthenequinone from Acenaphthene

#### Foundational & Exploratory





A common and effective method for the synthesis of **acenaphthenequinone** is the oxidation of acenaphthene. The following protocol is adapted from established procedures.[2]

#### Materials:

- Acenaphthene (technical grade)
- Ceric acetate (or other cerium salts)
- · Glacial acetic acid
- Sodium dichromate dihydrate
- 4% Sodium bisulfite solution
- Filter-aid (e.g., Filtercel)
- Activated carbon (e.g., Norit)
- Concentrated hydrochloric acid
- o-Dichlorobenzene
- Methanol

#### Procedure:

- In a large beaker equipped with a powerful stirrer and external cooling, prepare a mixture of 100 g of technical grade acenaphthene and 5 g of ceric acetate in 800 ml of glacial acetic acid.
- While maintaining the temperature at 40°C with stirring, gradually add 325 g of sodium dichromate dihydrate over a period of 2 hours.
- After the addition is complete, continue stirring for a specified duration to ensure the reaction goes to completion.
- Cool the reaction mixture and filter the solid product.



- Extract the solid with 1 L of 4% sodium bisulfite solution at 80°C for 30 minutes. Add 15 g each of a filter-aid and activated carbon, and filter the suspension. Repeat the extraction.
- Combine the filtrates and acidify with concentrated hydrochloric acid at 80°C with constant stirring until the solution is acidic to Congo red paper.
- Maintain the temperature at 80°C for 1 hour with stirring to allow for the precipitation of acenaphthenequinone as a bright yellow crystalline solid.
- Collect the product by filtration on a Büchner funnel and wash with water until the filtrate is free of acid.
- For further purification, recrystallize the crude product from o-dichlorobenzene and rinse the
  crystals with methanol. The expected yield of the recrystallized product is approximately 45 g
  with a melting point of 259–260°C.

## Reaction with o-Phenylenediamine: Synthesis of Acenaphtho[1,2-b]quinoxaline

**Acenaphthenequinone** readily undergoes condensation reactions with diamines to form heterocyclic compounds. The reaction with o-phenylenediamine to yield acenaphtho[1,2-b]quinoxaline is a representative example.

#### Materials:

- Acenaphthenequinone
- o-Phenylenediamine
- Glacial acetic acid

#### Procedure:

- Dissolve 1 mmol of **acenaphthenequinone** in 50 mL of glacial acetic acid in a round-bottom flask.
- Add 1 mmol of o-phenylenediamine to the solution.



- Heat the reaction mixture under reflux for 3 hours.
- After cooling, reduce the volume of the solvent under reduced pressure.
- The solid product that precipitates is collected by filtration.
- Recrystallize the crude product from a suitable solvent to obtain the pure acenaphtho[1,2-b]quinoxaline.

# Spectroscopic Data ¹H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **acenaphthenequinone** in DMSO-d<sub>6</sub> at 55°C shows three distinct signals in the aromatic region.[6]

Assignment	Chemical Shift (δ, ppm)
Α	8.432
В	8.071
С	7.917

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectral data provides information on the carbon framework of the molecule.[10]

### Infrared (IR) Spectroscopy

The IR spectrum of **acenaphthenequinone** is characterized by strong absorption bands corresponding to the carbonyl groups.[4]

#### **UV-Vis Spectroscopy**

The UV-Vis spectrum of **acenaphthenequinone** in alcohol exhibits maximum absorption at 225 nm (log  $\epsilon$  = 4.45), 327 nm (log  $\epsilon$  = 3.86), and 338 nm (log  $\epsilon$  = 3.86).[4]

## **Biological Activity and Applications**



Acenaphthenequinone itself and its derivatives have been investigated for a range of biological activities. Notably, various derivatives of acenaphthene have demonstrated potential as antitumor agents.[11][12] For instance, certain acenaphthene derivatives containing a thiazole backbone have shown significant cytotoxicity against human breast cancer cell lines. [11] The core structure of acenaphthenequinone is a valuable scaffold for the synthesis of compounds with potential pharmacological applications, including use as intermediates in the manufacturing of dyes and pharmaceuticals.[13]

## Safety and Handling

Acenaphthenequinone is classified as a hazardous substance and requires careful handling.

**GHS Hazard Statements:** 

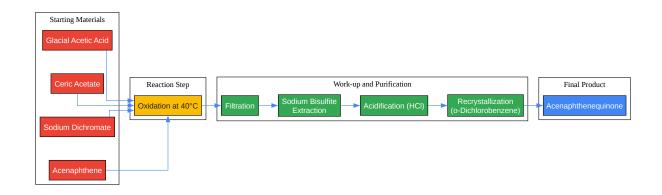
- H315: Causes skin irritation.[14]
- H319: Causes serious eye irritation.[14]
- H335: May cause respiratory irritation.[14]

#### **Precautionary Measures:**

- Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable
  protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.
   [3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air.[15]

## **Diagrams**

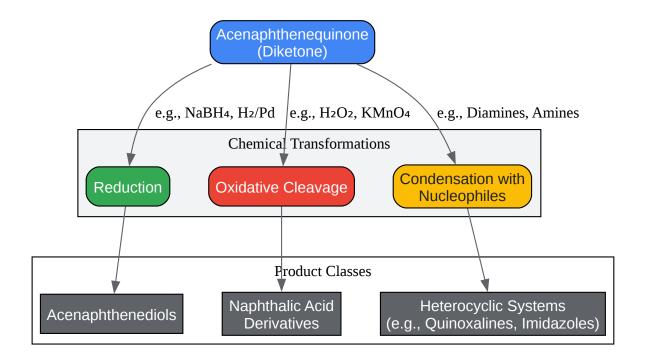




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Caption: Synthesis workflow for acenaphthenequinone from acenaphthene.





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Caption: Reactivity overview of acenaphthenequinone.

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